1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a bromobenzyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a cyclization reaction with pyrrolidine-3-carboxylic acid under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular receptors and enzymes involved in disease processes .
Comparison with Similar Compounds
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-{4-[(4-Methylbenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-{4-[(4-Fluorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets. The uniqueness of this compound lies in its bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H16BrNO4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H16BrNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23) |
InChI Key |
QIVLQMZWKQYAES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)O |
solubility |
>58.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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